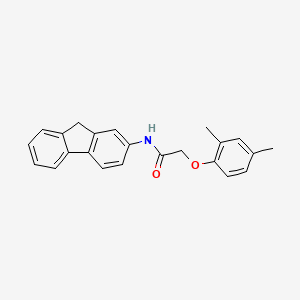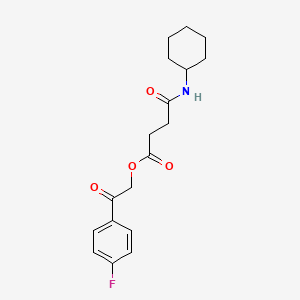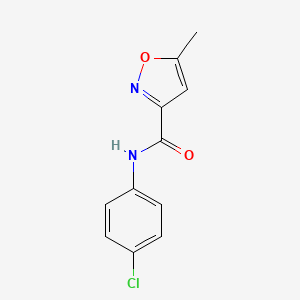
2-(2,4-dimethylphenoxy)-N-9H-fluoren-2-ylacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2,4-dimethylphenoxy)-N-9H-fluoren-2-ylacetamide, also known as DPA, is a chemical compound that has been widely studied for its potential applications in scientific research. DPA is a fluorescent dye that has been used as a staining agent in various biological and medical experiments.
科学的研究の応用
2-(2,4-dimethylphenoxy)-N-9H-fluoren-2-ylacetamide has been used in a variety of scientific research applications. It is commonly used as a fluorescent dye to label and visualize cells and tissues. This compound has been used to study the localization and movement of proteins, as well as the morphology of cells. It has also been used in medical research to study the behavior of cancer cells and to identify potential drug targets.
作用機序
The mechanism of action of 2-(2,4-dimethylphenoxy)-N-9H-fluoren-2-ylacetamide is based on its ability to bind to specific molecules and emit fluorescence when excited by light. This compound has a high affinity for certain proteins and nucleic acids, allowing it to be used as a staining agent in biological experiments. The fluorescence emitted by this compound can be detected using a variety of imaging techniques, allowing researchers to study the behavior of cells and tissues in real-time.
Biochemical and Physiological Effects
This compound has been shown to have minimal biochemical and physiological effects on cells and tissues. It does not interfere with cellular processes or cause toxicity at the concentrations typically used in experiments. However, it is important to note that the effects of this compound may vary depending on the experimental conditions and the specific cell or tissue type being studied.
実験室実験の利点と制限
One of the main advantages of using 2-(2,4-dimethylphenoxy)-N-9H-fluoren-2-ylacetamide in lab experiments is its high specificity for certain molecules. This allows researchers to selectively label and study specific proteins and nucleic acids. This compound is also relatively easy to use and has a low cost compared to other fluorescent dyes. However, this compound has some limitations. It is not suitable for all types of experiments and may not work well in certain cell or tissue types. Additionally, this compound may interfere with the function of some proteins, which can affect the results of experiments.
将来の方向性
There are several future directions for research involving 2-(2,4-dimethylphenoxy)-N-9H-fluoren-2-ylacetamide. One area of interest is the development of new imaging techniques that can be used in conjunction with this compound to study cellular processes in real-time. Another area of research is the development of new fluorescent dyes that can be used in combination with this compound to increase the specificity and sensitivity of experiments. Additionally, researchers are exploring the use of this compound in drug discovery and development, as it has the potential to identify new drug targets and improve the efficacy of existing drugs.
Conclusion
In conclusion, this compound is a versatile and widely used fluorescent dye that has many applications in scientific research. Its high specificity and low cost make it a valuable tool for studying cellular processes and identifying potential drug targets. While there are some limitations to its use, ongoing research is exploring new ways to improve its effectiveness and expand its applications.
合成法
The synthesis of 2-(2,4-dimethylphenoxy)-N-9H-fluoren-2-ylacetamide involves several steps. First, 2,4-dimethylphenol is reacted with acetic anhydride to form 2-(2,4-dimethylphenoxy)acetophenone. Next, this compound is reacted with fluorene-9-carboxylic acid to form this compound. The final product is obtained through a purification process involving recrystallization and column chromatography.
特性
IUPAC Name |
2-(2,4-dimethylphenoxy)-N-(9H-fluoren-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21NO2/c1-15-7-10-22(16(2)11-15)26-14-23(25)24-19-8-9-21-18(13-19)12-17-5-3-4-6-20(17)21/h3-11,13H,12,14H2,1-2H3,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMVDNKPZSNNHQI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCC(=O)NC2=CC3=C(C=C2)C4=CC=CC=C4C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(3-chloro-4-methylphenyl)-2-[5-(2-methylphenyl)-1,2,4-oxadiazol-3-yl]acetamide](/img/structure/B5138842.png)
![({1-[2-(4-chlorophenyl)ethyl]-4-piperidinyl}methyl)[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]methylamine](/img/structure/B5138847.png)
![4,4'-[(6-bromo-1,3-benzodioxol-5-yl)methylene]bis(1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one)](/img/structure/B5138852.png)
![4-[(4-chlorobenzyl)oxy]-N-(4-iodophenyl)-3-methoxybenzamide](/img/structure/B5138875.png)
![3-benzyl-5-{2-[(2-chloro-6-fluorobenzyl)oxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5138883.png)

![3-(2-furyl)-N-[6-methyl-2-(4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]acrylamide](/img/structure/B5138898.png)
![N-(2-chlorophenyl)-2-[(2-fluorobenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5138901.png)
![3-[2-(cyclopentylamino)-2-oxoethyl]-N-(2-methoxyphenyl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B5138906.png)

![1-[3-(benzyloxy)benzyl]-4-(2-methoxyphenyl)piperazine](/img/structure/B5138915.png)



